molecular formula C21H21N3O5S B11363820 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B11363820
M. Wt: 427.5 g/mol
InChI Key: JHQGPSIMUIYWTH-UHFFFAOYSA-N
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Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of a benzisothiazolone core structure, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzisothiazolone core, followed by the introduction of the piperidinylcarbonyl phenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A related compound with similar core structure but different substituents.

    1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: Another related compound with a sulfone group, known for its antimicrobial properties.

Uniqueness

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H21N3O5S/c25-19(14-24-21(27)16-9-3-5-11-18(16)30(24,28)29)22-17-10-4-2-8-15(17)20(26)23-12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-14H2,(H,22,25)

InChI Key

JHQGPSIMUIYWTH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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